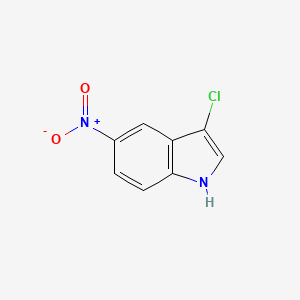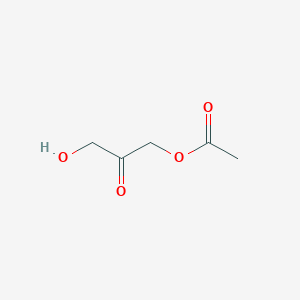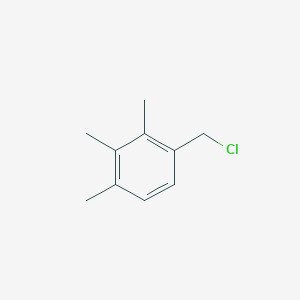
Chloromethyl trimethyl benzene
Descripción general
Descripción
Chloromethyl trimethyl benzene is a chemical compound with the linear formula C12H15Cl3 . It is an aromatic compound that contains a benzene ring with three methyl groups and a chloromethyl group as substituents .
Synthesis Analysis
The synthesis of this compound could potentially involve the chloromethylation of aromatic compounds. One method involves the treatment of aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide . This results in the formation of chloromethyl derivatives .Molecular Structure Analysis
This compound contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The structure consists of a benzene ring with three methyl groups and a chloromethyl group as substituents .Chemical Reactions Analysis
The chemical reactions of this compound could potentially involve nucleophilic substitution reactions . For instance, benzene reacts with chlorine or bromine in the presence of a catalyst, replacing one of the hydrogen atoms on the ring by a chlorine or bromine atom .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Chloromethyl trimethyl benzene derivatives demonstrate unique structural properties. For example, compounds synthesized using chloromercuriobenzenes and trimethylgallium exhibit the formation of higher coordinate gallium atoms, leading to polymer-like structures as revealed through X-ray crystallographic studies (Jutzi et al., 2009).
- The synthesis process of 1-Chloro-2,4,5-trimethyl-benzene has been explored, emphasizing the importance of specific temperature and mole ratio conditions for optimal yield (Zhang Qin-chun, 2008).
Photorearrangement Studies
- Photorearrangement of chloromethyl azulenes, such as 1-Chloro-4,6,8-trimethylazulene, has been studied, providing insights into the behavior of chloromethyl groups under UV irradiation (Ruiz et al., 2001).
Polymerization and Material Science Applications
- This compound is significant in polymer science, as seen in the study of Friedel-Crafts polymers, where kinetics of polymerization with benzene and diphenylmethane were evaluated (Grassie & Meldrum, 1971).
- Styrene–butadiene rubber membranes, incorporating methylene bridges from chloromethylation reactions, have been developed for the separation of benzene/cyclohexane mixtures, indicating its application in selective separation processes (Benguergoura & Moulay, 2012).
Chemical Reaction Mechanisms
- The molecule plays a role in the study of reaction mechanisms, such as the chloromethylation of benzene and toluene, providing insights into kinetics and electrophilic substitution patterns (DeHaan et al., 1997).
Catalysis and Chemical Reactions
- In catalysis, complexes such as chloromethylgold(I) have been synthesized using trimethylsilyldiazomethane, demonstrating the potential of chloromethyl compounds in facilitating various chemical reactions including cyclopropanation and Buchner ring expansion (Sarria Toro et al., 2017).
Investigation of Molecular Interactions
- Studies on the surface tension and excess molar volumes of trimethyl benzene mixtures have been conducted to understand molecular interactions, which is crucial in fields like organic separation and synthesis (Shukla et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(chloromethyl)-2,3,4-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGVECYGBJQQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



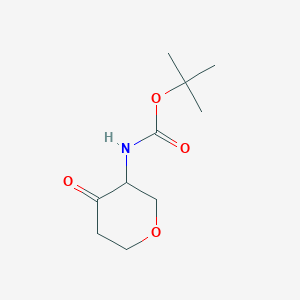


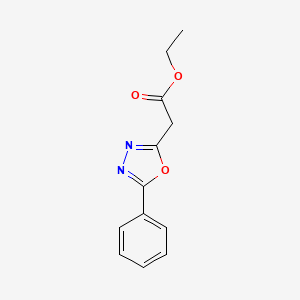

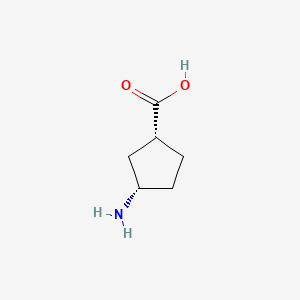


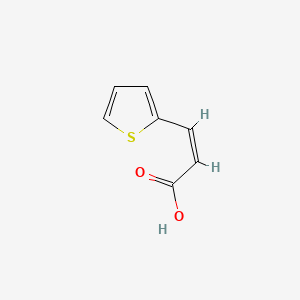
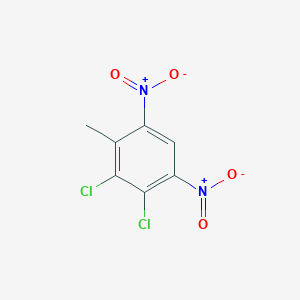
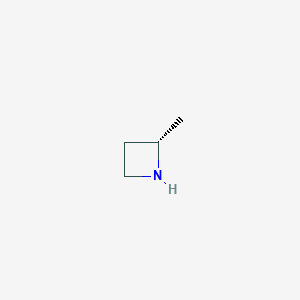
![2-phenyl-Oxazolo[5,4-c]pyridine](/img/structure/B3181051.png)
